REACTION_CXSMILES
|
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH3:6][Cl:7].[C:8]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[CH:9]=[CH2:10].CN(C)[C:20](=O)[CH:21]=[CH2:22].S([O-])([O-])(=O)=O.[NH4+].[NH4+]>>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6]([Cl:7])[C:8]1[CH:9]=[CH:10][CH:22]=[CH:21][CH:20]=1.[C:8]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[CH:9]=[CH2:10] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
18.38 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dimethylaminoethyl acrylate methyl chloride
|
Quantity
|
66.36 g
|
Type
|
reactant
|
Smiles
|
CCl.C(C=C)(=O)OCCN(C)C
|
Name
|
|
Quantity
|
27.45 g
|
Type
|
reactant
|
Smiles
|
CN(C(C=C)=O)C
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
dimethylaminoethyl acrylate methyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCl.C(C=C)(=O)OCCN(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1000 cc reaction kettle
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH3:6][Cl:7].[C:8]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[CH:9]=[CH2:10].CN(C)[C:20](=O)[CH:21]=[CH2:22].S([O-])([O-])(=O)=O.[NH4+].[NH4+]>>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6]([Cl:7])[C:8]1[CH:9]=[CH:10][CH:22]=[CH:21][CH:20]=1.[C:8]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[CH:9]=[CH2:10] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
18.38 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dimethylaminoethyl acrylate methyl chloride
|
Quantity
|
66.36 g
|
Type
|
reactant
|
Smiles
|
CCl.C(C=C)(=O)OCCN(C)C
|
Name
|
|
Quantity
|
27.45 g
|
Type
|
reactant
|
Smiles
|
CN(C(C=C)=O)C
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
dimethylaminoethyl acrylate methyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCl.C(C=C)(=O)OCCN(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1000 cc reaction kettle
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH3:6][Cl:7].[C:8]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[CH:9]=[CH2:10].CN(C)[C:20](=O)[CH:21]=[CH2:22].S([O-])([O-])(=O)=O.[NH4+].[NH4+]>>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6]([Cl:7])[C:8]1[CH:9]=[CH:10][CH:22]=[CH:21][CH:20]=1.[C:8]([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])(=[O:11])[CH:9]=[CH2:10] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
18.38 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dimethylaminoethyl acrylate methyl chloride
|
Quantity
|
66.36 g
|
Type
|
reactant
|
Smiles
|
CCl.C(C=C)(=O)OCCN(C)C
|
Name
|
|
Quantity
|
27.45 g
|
Type
|
reactant
|
Smiles
|
CN(C(C=C)=O)C
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
dimethylaminoethyl acrylate methyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCl.C(C=C)(=O)OCCN(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1000 cc reaction kettle
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |